![molecular formula C23H21N3O3S2 B12032500 N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 617698-39-2](/img/structure/B12032500.png)
N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Description
N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.6 g/mol. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide (CAS: 617698-39-2) is a complex organic compound known for its potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action based on diverse research findings.
The synthesis of this compound involves multiple steps, including the formation of a thiazolidinone ring and the introduction of an indole moiety. Typical reaction conditions include the use of organic solvents and controlled temperatures to optimize yields and purity. The compound's structure allows for various chemical reactions such as oxidation, reduction, and substitution.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with a thiazolidinone moiety have shown antiproliferative effects against various cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it may possess moderate antibacterial activity against Gram-positive bacteria. In vitro studies showed inhibition zones comparable to standard antibiotics at certain concentrations .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or disrupt protein-protein interactions, leading to altered signaling pathways within cells. This modulation of biological activity is crucial in both anticancer and antimicrobial contexts.
Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer potential of related thiazolidinone derivatives, researchers found that specific structural modifications enhanced cytotoxicity against prostate cancer cells. The study highlighted the importance of the thiazolidinone ring in mediating these effects .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this class of compounds. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus, supporting the potential use of these compounds in treating bacterial infections .
Properties
CAS No. |
617698-39-2 |
---|---|
Molecular Formula |
C23H21N3O3S2 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-4-25-22(29)20(31-23(25)30)19-16-7-5-6-8-17(16)26(21(19)28)12-18(27)24-15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,24,27)/b20-19- |
InChI Key |
CGIUQNIUXWVMAR-VXPUYCOJSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C)SC1=S |
Origin of Product |
United States |
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